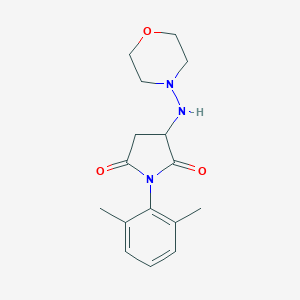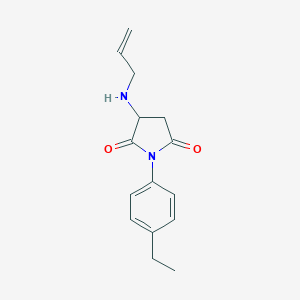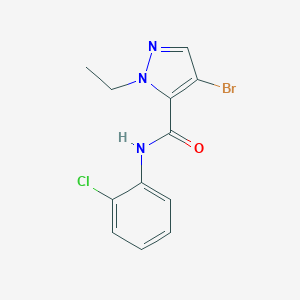
4-methyl-N-(4-methylphenyl)piperazine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(4-methylphenyl)piperazine-1-carbothioamide, also known as MeOPP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in recent years due to its potential applications in scientific research.
Mechanism of Action
4-methyl-N-(4-methylphenyl)piperazine-1-carbothioamide acts as a competitive inhibitor of SERT, preventing the reuptake of serotonin into presynaptic neurons. This results in an increase in extracellular serotonin levels, which can activate postsynaptic serotonin receptors and modulate various physiological and behavioral processes.
Biochemical and Physiological Effects:
This compound has been shown to modulate various physiological and behavioral processes, including mood, anxiety, cognition, and reward. It has been suggested that this compound may have potential therapeutic applications in the treatment of depression, anxiety, and addiction.
Advantages and Limitations for Lab Experiments
4-methyl-N-(4-methylphenyl)piperazine-1-carbothioamide has several advantages as a research tool, including its selectivity for SERT, its ability to increase extracellular serotonin levels, and its ease of synthesis. However, this compound also has some limitations, such as its potential toxicity and the need for careful dosing and handling.
Future Directions
There are several future directions for research involving 4-methyl-N-(4-methylphenyl)piperazine-1-carbothioamide. One area of interest is the development of more selective and potent SERT inhibitors based on the structure of this compound. Another area of interest is the investigation of the role of the serotonergic system in various physiological and pathological processes, such as pain, inflammation, and neurodegenerative diseases. Additionally, the potential therapeutic applications of this compound in the treatment of depression, anxiety, and addiction should be further explored.
Synthesis Methods
4-methyl-N-(4-methylphenyl)piperazine-1-carbothioamide can be synthesized through a simple reaction between 4-methylphenylpiperazine and carbon disulfide in the presence of sodium hydroxide. The resulting product is then purified using various techniques such as recrystallization or column chromatography.
Scientific Research Applications
4-methyl-N-(4-methylphenyl)piperazine-1-carbothioamide has been widely used in scientific research as a tool to study the serotonergic system. It has been shown to selectively bind to the serotonin transporter (SERT) and inhibit the reuptake of serotonin, leading to an increase in extracellular serotonin levels. This property has made this compound a valuable tool for studying various physiological and pathological processes involving the serotonergic system, such as depression, anxiety, and addiction.
Properties
Molecular Formula |
C13H19N3S |
|---|---|
Molecular Weight |
249.38 g/mol |
IUPAC Name |
4-methyl-N-(4-methylphenyl)piperazine-1-carbothioamide |
InChI |
InChI=1S/C13H19N3S/c1-11-3-5-12(6-4-11)14-13(17)16-9-7-15(2)8-10-16/h3-6H,7-10H2,1-2H3,(H,14,17) |
InChI Key |
WIRFEKZEGIUIQR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B280144.png)



![N-allyl-N'-[4-(dimethylamino)phenyl]-N-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B280152.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280155.png)

![5-[(2-methoxyphenoxy)methyl]-N-4-pyridinyl-2-furamide](/img/structure/B280157.png)

![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280159.png)
![(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B280162.png)


![1-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B280167.png)
